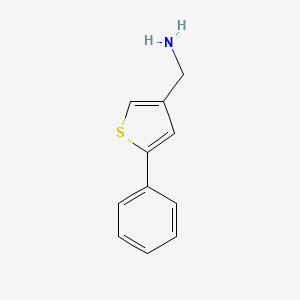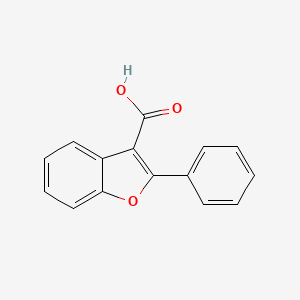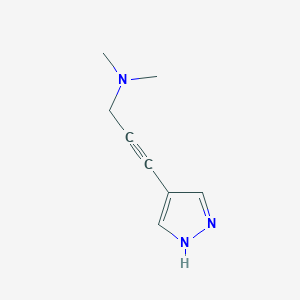
N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine
説明
科学的研究の応用
Catalysis and Synthesis of Pyrazoles
- N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine and related compounds are used in catalyzed domino reactions for synthesizing pyrazolo[3,4-b]pyridines. This process involves forming multiple bonds and creating six-membered rings in one operation (Gunasekaran, Prasanna, & Perumal, 2014).
Modification of Polymers
- Various amines, including this compound derivatives, are used to modify poly vinyl alcohol/acrylic acid hydrogels. These modifications increase the thermal stability of the polymers and show potential for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Development of Flexible Ligands
- The compound is utilized in the synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands. These ligands are crucial in forming complex molecular structures, indicating potential applications in molecular engineering and design (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Antimicrobial and Insecticidal Applications
- Synthesized pyrimidine-linked pyrazole heterocyclics, derived from similar compounds, exhibit significant insecticidal and antibacterial potential. These findings suggest applications in agriculture and medicine for pest and bacterial control (Deohate & Palaspagar, 2020).
Synthesis of Asymmetric Imines and Metal Complexes
- Derivatives of this compound are used in synthesizing asymmetric imine ligands and mixed-metal polynuclear complexes. These complexes have potential applications in catalysis and materials science (Olguín & Brooker, 2011).
Catalyzed Synthesis in Aqueous Media
- The compound is involved in a clean, efficient, one-pot synthesis method in aqueous media, demonstrating its versatility in green chemistry applications (Ahadi, Mirzaei, & Bazgir, 2010).
Investigation of Antitumor and Antibacterial Properties
- Research into hydroxymethyl pyrazole derivatives, related to this compound, reveals antitumor, antifungal, and antibacterial properties, suggesting its potential in developing new pharmaceuticals (Titi et al., 2020).
Application in Polymerization Processes
- Derivatives of the compound are used in nickel(II) catalyzed oligomerization and polymerization of ethylene, indicating significant industrial applications in the production of polymers (Obuah, Omondi, Nozaki, & Darkwa, 2014).
作用機序
Target of Action
This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .
Mode of Action
As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular signaling pathways, or modulating gene expression .
Biochemical Pathways
Other pyrazole derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis
Result of Action
As a pyrazole derivative, it may have a range of potential effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
生化学分析
Biochemical Properties
N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular function. Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, influencing its overall efficacy and function. The study of its transport and distribution provides insights into its cellular and systemic effects .
特性
IUPAC Name |
N,N-dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11(2)5-3-4-8-6-9-10-7-8/h6-7H,5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCHEDONCUCUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


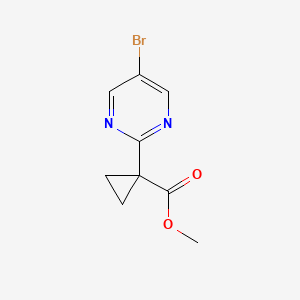


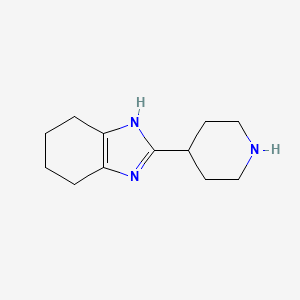
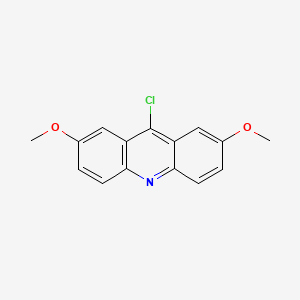
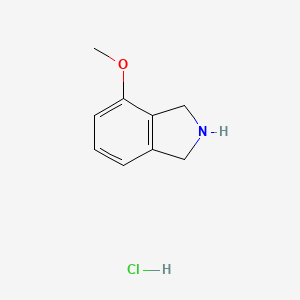
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)


